molecular formula C23H38ClNO3 B13771535 3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride CAS No. 67049-48-3

3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride

Cat. No.: B13771535
CAS No.: 67049-48-3
M. Wt: 412.0 g/mol
InChI Key: LIXPWWBGTWQDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate; chloride is a quaternary ammonium compound featuring a 2-methylpiperidinium core linked via a propyl chain to a 4-heptoxybenzoate ester. The chloride counterion balances the positive charge on the piperidinium nitrogen. Its synthesis likely involves alkylation of 2-methylpiperidine with a propyl halide intermediate, followed by esterification with 4-heptoxybenzoic acid derivatives .

Properties

CAS No.

67049-48-3

Molecular Formula

C23H38ClNO3

Molecular Weight

412.0 g/mol

IUPAC Name

3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride

InChI

InChI=1S/C23H37NO3.ClH/c1-3-4-5-6-9-18-26-22-14-12-21(13-15-22)23(25)27-19-10-17-24-16-8-7-11-20(24)2;/h12-15,20H,3-11,16-19H2,1-2H3;1H

InChI Key

LIXPWWBGTWQDJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OCCC[NH+]2CCCCC2C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Heptoxybenzoate

  • Starting materials: 4-hydroxybenzoic acid and 1-heptanol
  • Reaction: Esterification under acidic conditions (e.g., sulfuric acid catalyst or using DCC/DMAP coupling agents)
  • Conditions: Reflux in anhydrous solvent such as toluene or dichloromethane with azeotropic removal of water to drive ester formation
  • Outcome: 4-heptoxybenzoate intermediate with high purity

This step is a classical esterification reaction, often performed to introduce long alkoxy chains on aromatic acids to modulate lipophilicity.

Alkylation with 3-(2-Methylpiperidin-1-yl)propyl Moiety

  • Starting materials: 4-heptoxybenzoate (as acid chloride or activated ester) and 3-(2-methylpiperidin-1-yl)propanol or corresponding amine
  • Reaction: Nucleophilic substitution or amidation to attach the propyl linker bearing the piperidine ring
  • Conditions: Use of base (e.g., triethylamine) in anhydrous solvent, room temperature or mild heating
  • Outcome: Formation of 3-(2-methylpiperidin-1-yl)propyl 4-heptoxybenzoate intermediate

This step may involve converting the benzoic acid derivative to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the piperidine derivative.

Quaternization to Form Piperidinium Chloride Salt

  • Starting materials: 3-(2-methylpiperidin-1-yl)propyl 4-heptoxybenzoate intermediate
  • Reagent: Chloromethane or methyl chloride gas, or alternatively hydrochloric acid (HCl) for protonation
  • Reaction: Alkylation or protonation of the tertiary amine nitrogen to form the quaternary ammonium salt
  • Conditions: Reflux or stirring at room temperature in an appropriate solvent (e.g., acetonitrile, ethanol)
  • Outcome: Formation of 3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate chloride salt

Quaternization is a common method to convert tertiary amines into stable ammonium salts, enhancing water solubility and antimicrobial activity.

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Reagents/Conditions Product
1 Esterification 4-Hydroxybenzoic acid + 1-heptanol Acid catalyst, reflux, azeotropic water removal 4-Heptoxybenzoate
2 Amidation/Alkylation 4-Heptoxybenzoate (acid chloride) + 3-(2-methylpiperidin-1-yl)propanol Base (triethylamine), anhydrous solvent, RT or mild heat 3-(2-methylpiperidin-1-yl)propyl 4-heptoxybenzoate
3 Quaternization/Protonation 3-(2-methylpiperidin-1-yl)propyl 4-heptoxybenzoate Methyl chloride or HCl, reflux or RT, solvent (ethanol/acetonitrile) 3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate chloride

Analytical and Research Data Supporting Preparation

  • Spectroscopic Characterization:

    • NMR (1H and 13C) confirms ester formation and piperidinium quaternization by characteristic chemical shifts of aromatic protons, alkoxy chains, and methylated nitrogen.
    • Mass spectrometry verifies molecular weight consistent with the quaternary ammonium salt (approximate molar mass ~360-400 g/mol depending on exact substituents).
  • Purity and Identity Confirmation:

    • Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) used to monitor reaction progress and purity.
    • Elemental analysis confirms chloride counterion presence and stoichiometry.
  • Physical Properties:

    • The piperidine ring adopts a chair conformation, typical for such heterocycles, confirmed by crystallographic data of related compounds.
    • The quaternary ammonium salt is typically isolated as a crystalline solid or hygroscopic powder.

Notes on Variations and Optimization

  • The length and nature of the alkoxy chain on the benzoate can be varied to modulate compound solubility and biological activity.
  • Quaternization can be achieved by different alkyl halides or protonation agents depending on desired salt form and stability.
  • Use of protecting groups may be necessary if other reactive functional groups are present during synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Alcohols and amines.

    Substitution: Azides, cyanides, and other substituted derivatives.

Scientific Research Applications

3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts with Piperidinium Cores

  • 9-[3-(4-Ethoxypiperidin-1-ium-1-yl)propyl]carbazole; Chloride (CAS 100105-12-2) Structure: Similar piperidinium core but substituted with a carbazole group and an ethoxy chain. Properties: Carbazole enhances aromaticity and π-π stacking, while the ethoxy group provides moderate hydrophilicity. Applications: Potential use in optoelectronics due to carbazole’s photoconductive properties .
  • 1-(2-(4-(Ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)piperidin-1-ium Chloride (Compound 55) Structure: Piperidinium core with a tetrafluoropropyl linker and ethoxycarbonylphenoxy group. Properties: Fluorinated chains increase thermal stability and hydrophobicity. Applications: Likely explored as fluorinated surfactants or corrosion inhibitors .

Quaternary Ammonium Salts with Benzoate Esters

  • Trimethyl[3-(Trimethoxysilyl)propyl]ammonium Chloride (TTPA)

    • Structure : Trimethylammonium core with a propyl linker to a trimethoxysilyl group.
    • Properties : Silane moiety enables covalent bonding to silica surfaces, enhancing ion-exchange capacity (1.26 mmol·g⁻¹).
    • Applications : Solid-phase extraction of weak acids (e.g., benzoates) in food safety .
  • Benzamide, N-[3-(Diethylamino)propyl]-4-ethoxy-, Hydrochloride Structure: Benzamide linked to a diethylaminopropyl chain. Properties: The amide group introduces hydrogen-bonding capability, while the ethoxy chain offers hydrophobicity. Applications: Possible use as an antistatic agent or intermediate in drug synthesis .

Quaternary Ammonium Polymers

  • [3-(Methacryloylamino)propyl]trimethylammonium Chloride Copolymers Structure: Polymerizable quaternary ammonium monomer. Properties: High biocidal activity against bacteria and fungi due to cationic charge density. Applications: Antimicrobial coatings for medical devices .

Comparative Data Table

Compound Core Structure Key Functional Groups Applications Key Reference
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate; chloride Piperidinium Heptoxybenzoate, propyl linker Surfactants, bioactive agents
9-[3-(4-Ethoxypiperidin-1-ium-1-yl)propyl]carbazole; chloride Piperidinium + carbazole Ethoxy, carbazole Optoelectronics
Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (TTPA) Trimethylammonium Trimethoxysilyl Solid-phase extraction
[3-(Methacryloylamino)propyl]trimethylammonium chloride Polymerizable ammonium Methacryloylamino Antimicrobial polymers

Key Research Findings

Synthetic Challenges : Piperidinium-based quaternary salts often require rigorous purification (e.g., repeated washing with HCl and pentane) to remove alkylation byproducts .

Thermal Stability : Compounds with fluorinated or silane-modified chains exhibit superior thermal stability compared to purely hydrocarbon analogs .

Biological Activity : Cationic charge density and alkyl chain length directly correlate with antimicrobial efficacy. For example, heptoxy chains may enhance membrane disruption in bacteria .

Ion-Exchange Capacity: Silica-supported quaternary ammonium salts (e.g., TTPA) achieve ion-exchange capacities up to 2.35 mmol·g⁻¹, outperforming non-silica analogs .

Biological Activity

3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H34ClN1O3C_{20}H_{34}ClN_1O_3, and it features a piperidine ring that contributes to its lipophilicity and ability to cross biological membranes. The presence of the heptoxy group enhances its solubility in organic solvents, which is crucial for its application in drug formulations.

Research indicates that compounds similar to 3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride often interact with various biological targets, including:

  • Ion Channels : Many piperidine derivatives modulate ion channels, influencing neuronal excitability and neurotransmitter release.
  • Receptor Binding : These compounds may act as agonists or antagonists at various receptors, including muscarinic acetylcholine receptors and adrenergic receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to therapeutic effects in conditions such as cancer or metabolic disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against certain bacterial strains, potentially useful in treating infections.
Anticancer Preliminary studies suggest cytotoxic effects on specific cancer cell lines.
Neuroprotective Potential to protect neuronal cells from oxidative stress, relevant in neurodegenerative diseases.
Anti-inflammatory May reduce inflammation through modulation of cytokine release.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study investigated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for development as an antibacterial agent.
  • Cytotoxicity in Cancer Cells
    In vitro assays demonstrated that 3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride exhibited dose-dependent cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
  • Neuroprotective Effects
    Research conducted on neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death compared to controls. This suggests a protective mechanism that could be explored for neurodegenerative conditions like Alzheimer's disease.

Q & A

Q. Q. How can researchers ensure compliance with institutional safety regulations during in vivo testing of this compound?

  • Answer : Submit a detailed protocol to the Institutional Animal Care and Use Committee (IACUC), including dose-ranging studies (e.g., 1–100 mg/kg) and endpoints (e.g., hematotoxicity markers). Adhere to OECD Guidelines 423 (acute oral toxicity) and document adverse events in real-time electronic lab notebooks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.